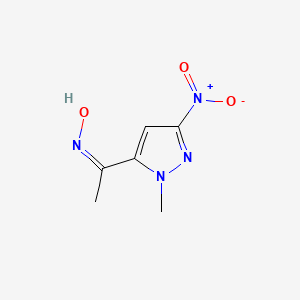![molecular formula C11H16O4 B2749813 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 38334-83-7](/img/structure/B2749813.png)
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4-dioxaspiro[45]dec-7-ene-7-carboxylate is a chemical compound with the molecular formula C11H16O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of a suitable diol with an ethyl ester in the presence of an acid catalyst. One common method is the acid-catalyzed cyclization of ethyl 7-hydroxyheptanoate with ethylene glycol. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiroketal structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can be compared with other spiroketal compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene: Similar in structure but lacks the ethyl ester group.
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spiroketal with different substituents.
The uniqueness of ethyl 1,4-dioxaspiro[4
Eigenschaften
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-13-10(12)9-4-3-5-11(8-9)14-6-7-15-11/h4H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWYVLMIJUEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCC2(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
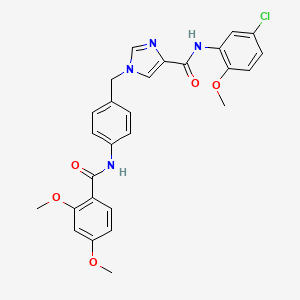
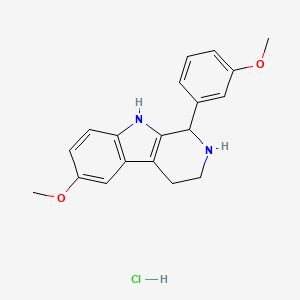
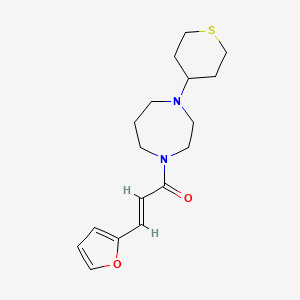
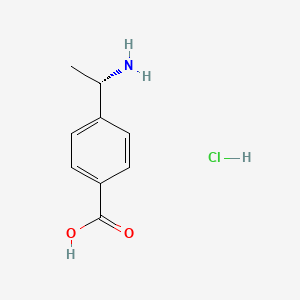

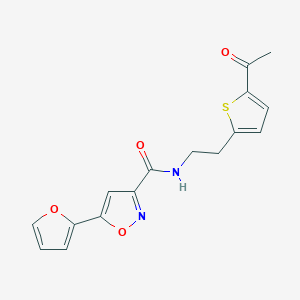
![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)
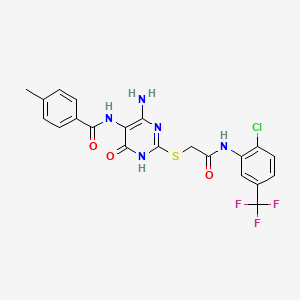
![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)
![5-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2749744.png)
![3-{[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2749745.png)
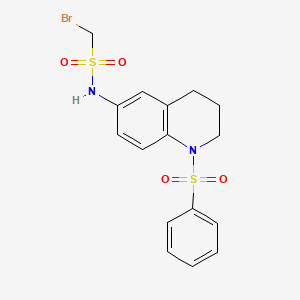
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)
